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8-Dechloro-9-chloro-N-methyl

Desloratadine

CAS No.: 38092-88-5

Cat. No.: B122545

Get Quote

Desloratadine, chemically known as 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[1]

[2]cyclohepta[1,2-b]pyridine, is a potent, non-sedating, long-acting H1-receptor antagonist.[3]

As the primary active metabolite of loratadine, it is a cornerstone in the symptomatic treatment

of allergic rhinitis and chronic idiopathic urticaria.[4][5] The efficacy and safety of any

pharmaceutical product are inextricably linked to the stability of its active pharmaceutical

ingredient (API). Degradation of the API can lead to a loss of potency and, more critically, the

formation of potentially toxic impurities.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH)

guidelines, mandate a thorough understanding of a drug substance's stability profile.[2][6] This

involves identifying potential degradation products, elucidating degradation pathways, and

establishing stability-indicating analytical methods to monitor and control these impurities

throughout the product's lifecycle.[1][7]

This technical guide provides a comprehensive framework for the systematic identification and

characterization of desloratadine degradation products. Moving beyond a simple recitation of

methods, we will explore the causal relationships behind experimental design, establish self-
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validating protocols, and ground our approach in authoritative scientific and regulatory

principles. This document is intended for researchers, analytical scientists, and drug

development professionals dedicated to ensuring the highest standards of quality and safety

for desloratadine-containing medicines.

The Intrinsic Stability Profile of Desloratadine
A foundational understanding of the desloratadine molecule's inherent vulnerabilities is the first

step in a logical characterization strategy. While relatively stable, the tricyclic amine structure

possesses sites susceptible to specific chemical transformations.

1.1. Susceptibility to Stress Conditions

Forced degradation studies reported in the literature consistently reveal that desloratadine is

most susceptible to oxidative, thermal, and basic stress conditions.[8][9][10]

Oxidation: The piperidinylidene ring and the tertiary amine are potential sites for oxidation,

which can lead to the formation of N-oxides and other related impurities. Studies have shown

significant degradation when exposed to hydrogen peroxide.[11][12]

Thermal Degradation: Desloratadine is extremely unstable in the presence of dry heat.[9][10]

Elevated temperatures can provide the energy needed to overcome activation barriers for

various degradation reactions.

Basic Hydrolysis: While more stable under acidic and neutral pH, desloratadine shows

susceptibility to degradation under strong alkaline conditions, albeit often requiring elevated

temperatures to proceed at a significant rate.[7][11]

Photostability: The molecule is generally considered stable under photolytic conditions as per

ICH Q1B guidelines.[8][9]

1.2. Excipient Incompatibility: A Critical Formulation Challenge

A well-documented issue is the degradation of desloratadine in the presence of common acidic

excipients, particularly lactose and stearic acid.[5][13] This incompatibility leads to the

formation of N-formyldesloratadine as a major degradation product. This underscores the

necessity of not only characterizing the API but also evaluating its stability within the final
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formulation. The choice of excipients is therefore a critical control point in preventing impurity

formation.[5]

1.3. Known Degradation Products and Impurities

A proactive approach to characterization involves being aware of known process-related

impurities and previously identified degradants. These serve as crucial markers during method

development and validation.

Impurity/Degradant Name Molecular Formula Common Origin

Dehydro Desloratadine (USP) C₁₉H₁₇ClN₂ Degradation/Process[4][14]

Deschloro Desloratadine

(USP)
C₁₉H₂₀N₂ Process[13][14]

N-Formyldesloratadine C₂₀H₂₀ClN₂O
Degradation (Excipient

Incompatibility)[5][13]

Desloratadine Related

Compound A (USP)
C₁₉H₁₉BrN₂ Process[14][15]

N-Nitroso-Desloratadine C₁₉H₁₈ClN₃O
Degradation (Nitrosating

agents)[16][17]

Strategic Framework for Forced Degradation
Studies
Forced degradation, or stress testing, is the cornerstone of impurity characterization. Its

purpose is not to destroy the drug but to accelerate its degradation to an extent (typically 5-

20%) that allows for the generation, detection, and identification of likely degradation products.

[1][18] This process is fundamental to developing a truly stability-indicating analytical method.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 17 Tech Support

https://sphinxsai.com/july-sept_2010_vol2.3/pharmtech/pharmtechvol2.3july-sept210/PT=70%20(2101-2106).pdf
https://synthinkchemicals.com/product-category/impurities/desloratadine/
https://www.synzeal.com/en/desloratadine
https://patents.google.com/patent/US20070004671A1/en
https://www.synzeal.com/en/desloratadine
https://sphinxsai.com/july-sept_2010_vol2.3/pharmtech/pharmtechvol2.3july-sept210/PT=70%20(2101-2106).pdf
https://patents.google.com/patent/US20070004671A1/en
https://www.synzeal.com/en/desloratadine
https://www.scribd.com/document/699270333/USP41-Desloratadine
https://www.preprints.org/manuscript/202507.0949
https://www.preprints.org/frontend/manuscript/57b1fffe3bf0ff9fe23fad659ad8e48e/download_pub
https://resolvemass.ca/forced-degradation-study-ich-guideline/
https://www.pharmaguideline.com/2014/08/forced-degradation-study-in-pharmaceutical-stability.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122545?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Stress Conditions (ICH Q1A/Q1B)

Analysis

Characterization

Desloratadine API (1 mg/mL)

Acid Hydrolysis
(e.g., 0.1 N HCl, 60°C)

Expose

Base Hydrolysis
(e.g., 0.1 N NaOH, 60°C)

Expose

Oxidation
(e.g., 6% H₂O₂, 60°C)

Expose

Thermal
(e.g., 80°C, Dry Heat)

Expose

Photolytic
(e.g., 1.2M lux-hr, 200 W-hr/m²)

Expose

Neutralize & Dilute Samples

Analyze via Stability-Indicating
UPLC/HPLC Method

Assess Peak Purity
(PDA Detector)

Identify Degradants
(LC-MS/MS, Reference Standards)

For unknown peaks

Propose Degradation Pathways

Click to download full resolution via product page

Figure 1: Workflow for a systematic forced degradation study of Desloratadine.
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Experimental Protocol 1: Forced Degradation of
Desloratadine API
Objective: To generate potential degradation products of desloratadine under various stress

conditions as stipulated by ICH guidelines.[2]

Materials:

Desloratadine API

Hydrochloric Acid (HCl), 1.0 N and 0.1 N

Sodium Hydroxide (NaOH), 1.0 N and 0.1 N

Hydrogen Peroxide (H₂O₂), 30% solution

HPLC-grade Methanol, Acetonitrile, and Water

Class A volumetric flasks and pipettes

Calibrated pH meter, water bath, hot air oven, and photostability chamber.

Procedure:

Preparation of Stock Solution: Prepare a stock solution of Desloratadine at a concentration

of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).[18]

Acid Hydrolysis:

To a flask, add an aliquot of the stock solution and an equal volume of 0.1 N HCl.

Heat the solution in a water bath at 60-70°C.[7][9]

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

Cool the samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with

mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 17 Tech Support

https://ijcrt.org/papers/IJCRT2107525.pdf
https://www.pharmaguideline.com/2014/08/forced-degradation-study-in-pharmaceutical-stability.html
https://academic.oup.com/jaoac/article-pdf/105/4/979/44281629/qsac010.pdf
https://academic.oup.com/jaoac/article/105/4/979/6520416
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122545?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Base Hydrolysis:

Repeat the procedure from step 2, using 0.1 N NaOH instead of HCl for the stress

condition and neutralizing with 0.1 N HCl.[11]

Oxidative Degradation:

To a flask, add an aliquot of the stock solution and an appropriate volume of H₂O₂ to

achieve a final concentration of 3-6%.[11]

Maintain the solution at 60°C and collect samples at various time points.

Dilute the samples with mobile phase to the target concentration for analysis.

Thermal Degradation:

Store the solid API powder in a hot air oven at 70-80°C.[9][10]

Separately, store a solution of the API (1 mg/mL) at the same temperature.

Sample at time intervals, dissolve (if solid), and dilute to the target concentration.

Photolytic Degradation:

Expose the solid API and the API solution (in a quartz cuvette) to a light source providing

an overall illumination of not less than 1.2 million lux hours and an integrated near-

ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[18]

Maintain a parallel set of samples protected from light (e.g., wrapped in aluminum foil) as

controls.

After exposure, prepare samples for analysis by dissolving/diluting as needed.

Control Sample: A sample of the stock solution, diluted to the final concentration without

being subjected to any stress, should be prepared and analyzed as a control.

Causality Note: The choice of stress levels (concentration, temperature, time) is iterative. The

goal is to achieve detectable degradation (5-20%) without driving the reaction to completion,
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which could generate secondary and tertiary degradants not relevant to normal storage

conditions.[1]

The Lynchpin: A Stability-Indicating Analytical
Method (SIAM)
The data from a forced degradation study is only as reliable as the analytical method used to

interpret it. A SIAM must be able to quantify the decrease in the API concentration while

simultaneously separating all degradation products from the parent drug and from each other.

[8][19] Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-

performance liquid chromatography (UPLC) is the gold standard for this purpose.
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Figure 2: Workflow for the development and validation of a Stability-Indicating Method.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 17 Tech Support

https://www.benchchem.com/product/b122545/docs?utm_src=pdf-body-img#introduction-the-imperative-of-purity-in-desloratadine-formulations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122545?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol 2: Stability-Indicating RP-UPLC
Method for Desloratadine
Objective: To develop and validate a robust UPLC method capable of separating desloratadine

from its potential degradation products. This protocol is a composite based on several

published methods.[8][11][20]

Instrumentation & Columns:

UPLC system with a photodiode array (PDA) or UV detector.

Column: Acquity BEH C18 or C8 (e.g., 100 mm x 2.1 mm, 1.7 µm).[8][11]

Chromatographic Conditions (Starting Point):

Mobile Phase A: 0.05 M Potassium Phosphate buffer (KH₂PO₄), pH adjusted to 3.0 with

phosphoric acid.[11]

Mobile Phase B: Acetonitrile/Methanol (50:50 v/v).

Flow Rate: 0.4 mL/min.

Column Temperature: 40°C.[20]

Detection Wavelength: 272 nm or 280 nm.[8][20]

Injection Volume: 2-5 µL.

Gradient Program:

0 min: 80% A, 20% B

10 min: 40% A, 60% B

12 min: 20% A, 80% B

14 min: 80% A, 20% B
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15 min: 80% A, 20% B

Procedure:

Method Development:

Prepare a "cocktail" solution by mixing equal volumes of the control sample and all

stressed samples from Protocol 1.

Inject this cocktail into the UPLC system using the starting conditions.

Evaluate the chromatogram for the resolution between the main desloratadine peak and

all impurity peaks. The goal is a resolution (Rs) > 2.0.

Rationale for Optimization: If co-elution occurs, systematically adjust the gradient slope,

pH of Mobile Phase A, or column chemistry. A shallower gradient can improve the

resolution of closely eluting peaks, while changing pH can alter the ionization state and

retention of acidic or basic impurities.

Method Validation (as per ICH Q2(R1)):

Specificity: Inject the stressed samples individually. The method is specific if all

degradation peaks are resolved from the desloratadine peak. Use a PDA detector to

confirm peak purity.

Linearity: Prepare a series of desloratadine standard solutions over a range (e.g., 1 to 75

µg/mL).[20] Plot peak area versus concentration and determine the correlation coefficient

(should be >0.999).

Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of

desloratadine at three levels (e.g., 50%, 100%, 150%). The recovery should be within 98-

102%.[11]

Precision:

Repeatability: Analyze six replicate samples at 100% concentration. The relative

standard deviation (RSD) should be <2.0%.
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Intermediate Precision: Repeat the analysis on a different day with a different analyst or

instrument.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these based on the

signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of

the response and the slope of the calibration curve.

Robustness: Intentionally make small variations in method parameters (e.g., pH ±0.2,

column temperature ±2°C, flow rate ±0.02 mL/min) and ensure the results remain

unaffected.

Structural Elucidation of Degradation Products
Once unknown peaks are detected and resolved by the SIAM, the next critical phase is their

structural identification. This is a multi-step process that combines chromatographic data with

powerful spectroscopic techniques.

4.1. The Role of LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the definitive tool for this task. By

coupling the separation power of LC with the mass-resolving capability of MS, we can obtain

crucial structural information.

Step 1: Determine Molecular Weight: The mass spectrometer provides the mass-to-charge

ratio (m/z) of the parent ion, which directly yields the molecular weight of the degradation

product. This is the first clue to its identity.

Step 2: Propose Elemental Composition: High-resolution mass spectrometry (HRMS), using

instruments like Orbitrap or TOF analyzers, can provide mass accuracy to within a few parts

per million (ppm). This allows for the confident determination of the elemental formula of the

unknown compound.

Step 3: Fragmentation Analysis (MS/MS): By isolating a specific degradant peak and

subjecting it to fragmentation (e.g., through collision-induced dissociation), a unique

fragmentation pattern is generated. By interpreting these fragments, scientists can piece

together the structure of the molecule, identifying where the chemical modification has

occurred relative to the parent drug.
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4.2. Case Study: Characterizing a Genotoxic Impurity - N-Nitroso-Desloratadine

The emergence of N-nitroso drug substance-related impurities (NDSRIs) has become a major

safety concern due to their potential genotoxicity.[16][17] Characterizing these requires highly

sensitive and specific methods.

Formation Pathway: N-nitroso-desloratadine can form if the desloratadine API is exposed to

residual nitrosating agents (like nitrites) under acidic conditions, a scenario that can occur

during manufacturing or storage.

Desloratadine Piperidine N-H

N-Nitroso-Desloratadine Piperidine N-N=O

 Acidic
 Conditions 

{Nitrosating Agent | (e.g., Nitrous Acid, HNO₂)}

 Acidic
 Conditions 

Click to download full resolution via product page

Figure 3: Simplified formation pathway of N-Nitroso-Desloratadine.

Analytical Challenge: NDSRIs must be controlled at the parts-per-million (ppm) or even

parts-per-billion (ppb) level relative to the API. Standard HPLC-UV methods are not sensitive

enough.

The Solution (LC-MS/MS): A validated LC-MS/MS method is required. Recent work has

demonstrated a hydrophilic interaction liquid chromatography (HILIC) based LC-MS/MS

method capable of achieving a limit of quantification (LOQ) of 1.0 ng/mL for N-nitroso-

desloratadine.[16][17] This method cleverly optimizes the separation to elute the trace

NDSRI before the abundant API, minimizing matrix effects and maximizing sensitivity.[16]

Conclusion
The characterization of desloratadine degradation products is a rigorous, multi-faceted process

that forms a critical pillar of drug quality and patient safety. It is not a one-time exercise but an

ongoing endeavor that informs formulation development, manufacturing process control, and

stability testing protocols.
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A successful program is built on a logical progression of activities: beginning with a deep

understanding of the molecule's chemical properties, followed by the strategic execution of

forced degradation studies. The insights from these studies are then used to develop and

validate a robust, stability-indicating analytical method. Finally, advanced hyphenated

techniques like LC-MS/MS are deployed for the definitive structural elucidation of unknown

impurities. By adhering to this scientifically grounded and regulatory-compliant framework,

pharmaceutical scientists can confidently ensure that desloratadine products meet the highest

standards of safety, efficacy, and quality.

References
SynZeal. (n.d.). Desloratadine Impurities. SynZeal. [Link]

Rao, D. D., et al. (2010). A validated stability-indicating UPLC method for desloratadine and

its impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical

Analysis, 51(3), 736-742. [Link]

SynThink. (n.d.). Desloratadine EP Impurities & Related Compounds. SynThink. [Link]

Jain, P. S., et al. (2012). Validation of stability indicating high performance liquid

chromatographic method for estimation of Desloratadine in tablet formulation.

ResearchGate. [Link]

Velev, I. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

The Pharma Letter. [Link]

Prajapati, Y. K., et al. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY.

International Journal of Creative Research Thoughts (IJCRT). [Link]

Mishra, A., et al. (2022). Surveillance of Stability Under Different Stress Conditions in

Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL,

105(4), 979-985. [Link]

Patel, K. K., et al. (2016). Development and Validation of Stability Indicating RP-HPLC

Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal

of Pharmaceutical Science and Bioscientific Research, 6(3), 291-299. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.synzeal.com/desloratadine-impurities
https://pubmed.ncbi.nlm.nih.gov/19819662/
https://synthink.com/product-category/desloratadine-impurities/
https://www.researchgate.net/publication/287178049_Validation_of_stability_indicating_high_performance_liquid_chromatographic_method_for_estimation_of_Desloratadine_in_tablet_formulation
https://www.thepharmaletter.com/article/forced-degradation-study-as-per-ich-guidelines-what-q1a-r2-expects
https://ijcrt.org/papers/IJCRT2107525.pdf
https://academic.oup.com/jaoac/article/105/4/979/6520338
https://jpsbr.org/index.php/jpsbr/article/view/795
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122545?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kumar, N., et al. (2012). A Validated Stability-Indicating RP-UPLC Method for Simultaneous

Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical

Formulations. Scientia Pharmaceutica, 80(1), 153-165. [Link]

Pharmaffiliates. (n.d.). Desloratadine-impurities. Pharmaffiliates. [Link]

AMSBIO. (n.d.). Forced Degradation Studies: Regulatory Considerations and

Implementation. AMSBIO. [Link]

Mishra, A., et al. (2022). Surveillance of Stability Under Different Stress Conditions in

Desloratadine and Study of Degradation Kinetics. PubMed. [Link]

AMSBIO. (2023). ICH Guidelines: Drug Stability Testing Essentials. AMSBIO. [Link]

Mishra, A., et al. (2022). Surveillance of Stability Under Different Stress Conditions in

Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL. [Link]

Kumar, N., et al. (2012). A Validated Stability-Indicating RP-UPLC Method for Simultaneous

Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical

Formulations. MDPI. [Link]

Saini, T. R., et al. (2012). FORMULATION DEVELOPMENT AND EVALUATION OF

DESLORATADINE TABLETS. International Journal of Pharmaceutical Sciences and

Research. [Link]

Lee, S., et al. (2024). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method

with HILIC-Based Separation Mode. Preprints.org. [Link]

Anis, T. (2022). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

[Link]

Bober, K., et al. (2014). Desloratadine analysis: as a pharmaceutical preparation and after

accelerating ageing. SciSpace. [Link]

Jain, P. S., et al. (2012). Chromatogram of Desloratadine and degradation products.

ResearchGate. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 17 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3293345/
https://www.pharmaffiliates.com/en/desloratadine-impurities
https://www.amsbio.com/forced-degradation-studies-regulatory-considerations-and-implementation
https://pubmed.ncbi.nlm.nih.gov/35767568/
https://www.amsbio.com/news/ich-guidelines-drug-stability-testing-essentials/
https://academic.oup.com/jaoac/article/105/4/979/6520338?login=false
https://www.mdpi.com/2218-0532/80/1/153
https://ijpsr.com/bft-article/formulation-development-and-evaluation-of-desloratadine-tablets/
https://www.preprints.org/manuscript/202407.0673/v1
https://www.pharmaguideline.com/2014/10/forced-degradation-study-in-pharmaceuticals.html
https://typeset.io/papers/desloratadine-analysis-as-a-pharmaceutical-preparation-and-2q0c326w
https://www.researchgate.net/figure/Chromatogram-of-Desloratadine-and-degradation-products-a-Alkali-degradation-b_fig2_287178049
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122545?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stoian, D. (2015). Preliminary Impurity Profile Study of Desloratadine Used in Toxicological

Studies. ResearchGate. [Link]

Lee, S., et al. (2024). Impurity Analysis for N-Nitroso- Desloratadine by LC-MS/MS Method

with HILIC-Based Separation Mode. Preprints.org. [Link]

Debnath, M. (2020). Development, Validation of RP-HPLC Method and GC MS Analysis of

Desloratadine HCL and IT"s Degradation Products. ResearchGate. [Link]

USP. (2018). USP41 Desloratadine. Scribd. [Link]

S.L, S., & G, S. (2014). Designing of forced degradation studies and development of

validated stability indicating method for simultaneous estimation of Desloratadine and

Montelukast sodium in bulk and pharmaceutical formulation. Scholars Research Library.

[Link]

U.S. Patent No. US20070004671A1. (2007). Stable desloratadine compositions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. resolvemass.ca [resolvemass.ca]

2. ijcrt.org [ijcrt.org]

3. Desloratadine EP Reference Standard CAS 100643-71-8 Sigma Aldrich
[sigmaaldrich.com]

4. synthinkchemicals.com [synthinkchemicals.com]

5. sphinxsai.com [sphinxsai.com]

6. biopharminternational.com [biopharminternational.com]

7. academic.oup.com [academic.oup.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.researchgate.net/publication/317208759_Preliminary_Impurity_Profile_Study_of_Desloratadine_Used_in_Toxicological_Studies
https://www.preprints.org/manuscript/202407.0673/v1
https://www.researchgate.net/publication/343542718_Development_Validation_of_RP-HPLC_Method_and_GC_MS_Analysis_of_Desloratadine_HCL_and_ITs_Degradation_Products
https://www.scribd.com/document/425501865/USP41-Desloratadine
https://www.scholarsresearchlibrary.com/articles/designing-of-forced-degradation-studies-and-development-of-validated-stability-indicating-method-for-simultaneous-estimation-of.pdf
https://www.benchchem.com/product/b122545?utm_src=pdf-custom-synthesis#bc-rfq
https://resolvemass.ca/forced-degradation-study-ich-guideline/
https://ijcrt.org/papers/IJCRT2107525.pdf
https://www.sigmaaldrich.com/GB/en/product/sial/y0001584
https://www.sigmaaldrich.com/GB/en/product/sial/y0001584
https://synthinkchemicals.com/product-category/impurities/desloratadine/
https://sphinxsai.com/july-sept_2010_vol2.3/pharmtech/pharmtechvol2.3july-sept210/PT=70%20(2101-2106).pdf
https://www.biopharminternational.com/view/forced-degradation-studies-regulatory-considerations-and-implementation
https://academic.oup.com/jaoac/article-pdf/105/4/979/44281629/qsac010.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122545?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. A validated stability-indicating UPLC method for desloratadine and its impurities in
pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

9. academic.oup.com [academic.oup.com]

10. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of
Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

11. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of
Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC
[pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. US20070004671A1 - Stable desloratadine compositions - Google Patents
[patents.google.com]

14. Desloratadine Impurities | SynZeal [synzeal.com]

15. scribd.com [scribd.com]

16. preprints.org [preprints.org]

17. preprints.org [preprints.org]

18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline
[pharmaguideline.com]

19. researchgate.net [researchgate.net]

20. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Introduction: The Imperative of Purity in Desloratadine
Formulations]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122545/docs#introduction-the-imperative-of-purity-in-
desloratadine-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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